molecular formula C11H12ClF6N B2888625 (1R)-1-[3,5-Bis(trifluoromethyl)phenyl]-N-methylethanamine;hydrochloride CAS No. 414910-05-7

(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]-N-methylethanamine;hydrochloride

Cat. No. B2888625
CAS RN: 414910-05-7
M. Wt: 307.66
InChI Key: ZHIAARPZLAPMHX-ZCFIWIBFSA-N
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Description

The compound contains a trifluoromethyl group, which is a motif often found in pharmaceuticals and agrochemicals due to its ability to modify the chemical and physical properties of active molecules . It also contains a phenyl group, which is a common structural unit in organic chemistry.


Molecular Structure Analysis

The compound likely has a complex structure due to the presence of the trifluoromethyl and phenyl groups. These groups can participate in a variety of interactions, including hydrogen bonding and pi-stacking .


Chemical Reactions Analysis

The trifluoromethyl group is known to be quite stable but can participate in certain reactions under specific conditions . The phenyl group is also relatively stable but can undergo electrophilic aromatic substitution reactions.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific arrangement of its atoms and the presence of any functional groups. The trifluoromethyl group is known to be lipophilic and can improve the stability of compounds .

Scientific Research Applications

Neurokinin-1 Receptor Antagonist Applications

  • Orally Active Neurokinin-1 Receptor Antagonist : A study by Harrison et al. (2001) describes a neurokinin-1 (h-NK(1)) receptor antagonist that is both orally active and water-soluble. This compound demonstrated effectiveness in preclinical tests relevant to emesis and depression.

Polymer Synthesis and Characterization

  • Novel Fluorinated Polyimides : Yin et al. (2005) synthesized a novel fluorinated aromatic diamine monomer, using 3′,5′-bis(trifluoromethyl)-2,2,2-trifluoroacetophenone as a starting material. The resulting polyimides showed solubility in various organic solvents and had outstanding mechanical properties, as detailed in their study (Yin et al., 2005).

Biocatalytic Reduction

  • Asymmetric Biocatalytic Reduction : A novel bacterial strain, Leifsonia xyli HS0904, was found to reduce 3,5-bis(trifluoromethyl) acetophenone to (1R)-[3,5-bis(trifluoromethyl)phenyl] ethanol with high enantioselectivity. This represents the first reported case of L. xyli being used for such a purpose, as reported by Wang et al. (2011).

Pharmacological Research

  • Human Neurokinin-1 Receptor Antagonists : Jiang et al. (2009) discuss a brain-penetrant, hydroisoindoline-based neurokinin-1 receptor antagonist with significant potency. This compound showed high efficacy in preclinical tests for nausea and vomiting prevention (Jiang et al., 2009).

NF-kappaB and AP-1 Gene Expression Inhibitors

  • Inhibition of Gene Expression : Palanki et al. (2000) conducted a study on N-[3, 5-bis(trifluoromethyl)phenyl][2-chloro-4-(trifluoromethyl)pyrimidin-5 -yl]carboxamide, which inhibits NF-kappaB and AP-1 transcription factors. The research focused on improving oral bioavailability and understanding the structural activity relationship (Palanki et al., 2000).

Chiral Discrimination

  • Chiral Separation : The separation of enantiomers of a compound related to (1R)-1-[3,5-Bis(trifluoromethyl)phenyl]-N-methylethanamine;hydrochloride was achieved using an amylose tris-3,5-dimethylphenyl carbamate stationary phase, as detailed by Bereznitski et al. (2002).

Future Directions

The use of trifluoromethyl groups in organic synthesis is a topic of ongoing research, and new methods for their introduction are being developed . This could potentially lead to new synthetic routes for compounds like the one you’re interested in.

properties

IUPAC Name

(1R)-1-[3,5-bis(trifluoromethyl)phenyl]-N-methylethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F6N.ClH/c1-6(18-2)7-3-8(10(12,13)14)5-9(4-7)11(15,16)17;/h3-6,18H,1-2H3;1H/t6-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPOAQLGRQPKMAR-FYZOBXCZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)NC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)NC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClF6N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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